(5S)-5-(piperidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(piperidine-1-carbonyl)pyrrolidin-2-one typically involves the reaction of a piperidine derivative with a pyrrolidinone precursor. One common method involves the acylation of pyrrolidin-2-one with piperidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the piperidine moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized pyrrolidinones.
Scientific Research Applications
(5S)-5-(piperidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-5-(piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- (5S)-5-(morpholine-1-carbonyl)pyrrolidin-2-one
- (5S)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one
- (5S)-5-(piperazine-1-carbonyl)pyrrolidin-2-one
Uniqueness
(5S)-5-(piperidine-1-carbonyl)pyrrolidin-2-one is unique due to its specific structural features, such as the presence of a piperidine ring attached to the pyrrolidinone core. This structural arrangement can confer distinct physicochemical properties and biological activities compared to similar compounds. For instance, the piperidine ring may enhance the compound’s ability to interact with certain biological targets, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
(5S)-5-(piperidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H16N2O2/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12/h8H,1-7H2,(H,11,13)/t8-/m0/s1 |
InChI Key |
GOWRRBABHQUJMX-QMMMGPOBSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@@H]2CCC(=O)N2 |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
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